REACTION_CXSMILES
|
N#N.[CH:3]1[C:20]2=[C:21]3[C:10]([C:11]4[C:22]5[C:15](=[CH:16][CH:17]=[CH:18][C:19]2=5)[CH:14]=[CH:13][CH:12]=4)=[CH:9][CH:8]=[CH:7][C:6]3=[CH:5][CH:4]=1.Cl[Sn](Cl)(Cl)Cl.ClC[CH:30]([O:33]C(CCl)CCl)CCl.Cl>O.ClC1C=CC=CC=1Cl>[CH:18]1[C:19]2=[C:22]3[C:11]([C:10]4[C:21]5[C:6](=[CH:5][CH:4]=[CH:3][C:20]2=5)[CH:7]=[CH:8][CH:9]=4)=[CH:12][CH:13]=[CH:14][C:15]3=[C:16]([CH:30]=[O:33])[CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Name
|
SnCl4
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
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Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
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ClCC(CCl)OC(CCl)CCl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
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Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
further stirred for 16 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 3 L 3-neck flask fitted with overhead mechanical stirrer
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Type
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TEMPERATURE
|
Details
|
The liquid was warmed until all the large chunks of solid
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Type
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DISSOLUTION
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Details
|
dissolved (80° )
|
Type
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TEMPERATURE
|
Details
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cooled quickly
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Type
|
CUSTOM
|
Details
|
to give finely divided crystals
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Type
|
TEMPERATURE
|
Details
|
After further cooling with a salt-ice bath to 5°
|
Type
|
CUSTOM
|
Details
|
was kept below 5°
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was warmed slowly to 40° over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the early part of the reaction at 40°
|
Type
|
CUSTOM
|
Details
|
After 4 h the layers were separated
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the organic layer filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
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dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g)
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Type
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FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
This chromatography separated unreacted perylene from the aldehyde
|
Type
|
ADDITION
|
Details
|
Fractions (5 L) containing the aldehyde
|
Type
|
CUSTOM
|
Details
|
the PhCH3 removed
|
Type
|
STIRRING
|
Details
|
The resulting oily solid was shaken with CH3OH (200 mL)
|
Type
|
CUSTOM
|
Details
|
the orange-brown crystals which formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying 23.2 g (83%) of 3-perylenecarbaldehyde mp 223°-233°, (C,H), (lit. mp 236°(darkens >230 °)), N
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC(=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45)C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |